molecular formula C11H17N B7809120 N-Isopropyl-2,3-xylidine CAS No. 63114-76-1

N-Isopropyl-2,3-xylidine

Cat. No.: B7809120
CAS No.: 63114-76-1
M. Wt: 163.26 g/mol
InChI Key: IUEHLAXLHVYGLI-UHFFFAOYSA-N
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Description

Structural Context within N-Alkylated Anilines and Xylidines

N-Isopropyl-2,3-xylidine, with the chemical formula C₁₁H₁₇N, belongs to the broader class of N-alkylated anilines. This classification arises from the presence of an isopropyl group attached to the nitrogen atom of an aniline (B41778) molecule. More specifically, it is a derivative of 2,3-xylidine (2,3-dimethylaniline), distinguished by the N-isopropylation. wikipedia.orgnih.gov The fundamental structure consists of a benzene (B151609) ring substituted with two adjacent methyl groups (at positions 2 and 3) and an isopropylamino group.

The alkylation of anilines is a significant area of study in organic chemistry. researchgate.netpsu.edu The introduction of alkyl groups to the nitrogen atom or the aromatic ring can substantially alter the chemical and physical properties of the parent aniline. researchgate.net In the case of this compound, the isopropyl group is directly bonded to the nitrogen, making it a secondary amine. This N-alkylation is a key feature that differentiates it from its parent compound, 2,3-xylidine, which is a primary amine. wikipedia.org The presence of both the N-alkyl group and the dimethyl-substituted benzene ring places this compound within the specific subclass of N-alkylated xylidines.

The study of N-alkylated anilines often involves exploring the selectivity of alkylation (N-alkylation versus C-alkylation) and the influence of catalysts and reaction conditions. researchgate.netgoogleapis.com For instance, the vapor phase alkylation of aniline with alcohols like 2-propanol can yield both N-alkylated and C-alkylated products, with the selectivity often depending on the catalyst's properties. researchgate.net

Research Significance in Organic Chemistry and Materials Science

The significance of N-alkylated anilines, including compounds like this compound, lies in their role as versatile intermediates in the synthesis of more complex molecules. psu.eduresearchgate.net These compounds are valuable building blocks in the production of various industrial chemicals, including dyes, pigments, and pharmaceuticals. psu.eduontosight.ai

In organic synthesis, the amino group of N-alkylated anilines can undergo a variety of chemical transformations, making them useful for constructing intricate molecular architectures. The reactivity of the aromatic ring can also be exploited for further functionalization. While specific research on this compound is not as extensive as for other anilines, its structural motifs suggest potential applications in areas where substituted anilines are traditionally employed. For example, related xylidine (B576407) isomers are known precursors for certain herbicides and pharmaceuticals. wikipedia.org

In the realm of materials science, aromatic amines are utilized in the development of polymers and other functional materials. The properties of these materials can be tuned by modifying the structure of the amine precursor. While direct applications of this compound in materials science are not widely documented, its structural features could be of interest for creating materials with specific thermal or electronic properties.

Overview of Key Academic Research Domains

Academic research involving this compound and related compounds primarily falls into the following domains:

Synthetic Organic Chemistry: A significant portion of the research focuses on the development of efficient and selective methods for the synthesis of N-alkylated anilines. This includes the exploration of various catalysts, such as zeolites and metal complexes, to control the outcome of alkylation reactions. researchgate.netgoogleapis.comrsc.org The synthesis of N-alkylated guanosine (B1672433) derivatives, for instance, has been a subject of interest. tandfonline.com

Catalysis: The study of catalysts that promote the N-alkylation of anilines is a key research area. This includes both homogeneous and heterogeneous catalysis, with an emphasis on developing environmentally benign and reusable catalytic systems. psu.eduresearchgate.net

Intermediate Chemistry: N-alkylated xylidines, such as N-(1-ethylpropyl)-3,4-xylidine, are recognized as important intermediates in the synthesis of agrochemicals. google.com This highlights the role of such compounds as crucial stepping stones in the production of commercially valuable products.

Analytical Chemistry: The separation and identification of xylidine isomers are important due to their potential toxicity and use in various industrial processes. researchgate.net This necessitates the development of advanced analytical techniques.

Scope and Methodological Framework of the Review

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₇N alfa-chemistry.com
Molecular Weight 163.26 g/mol alfa-chemistry.com
Boiling Point 259.3°C at 760 mmHg alfa-chemistry.com
Density 0.933 g/cm³ alfa-chemistry.com
Flash Point 110.5°C alfa-chemistry.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
N-alkylated anilines
2,3-xylidine
2,3-dimethylaniline
anilines
2-propanol
N-alkylated xylidines
N-alkylated guanosine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N/c1-8(2)12-11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEHLAXLHVYGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212453
Record name N-Isopropyl-2,3-xylidine
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Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63114-76-1
Record name 2,3-Dimethyl-N-(1-methylethyl)benzenamine
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Record name N-Isopropyl-2,3-xylidine
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Record name N-Isopropyl-2,3-xylidine
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Record name N-isopropyl-2,3-xylidine
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Iii. Reaction Mechanisms and Kinetic Investigations of N Isopropyl 2,3 Xylidine

Mechanistic Pathways of Functional Group Transformations

Functional group transformations involving N-Isopropyl-2,3-xylidine can occur at either the nitrogen atom or the aromatic ring, leading to a diverse range of products through several mechanistic pathways.

The nitrogen atom of this compound possesses a lone pair of electrons, making it an effective nucleophile. libretexts.org It readily participates in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles. libretexts.org

N-Alkylation: Reaction with alkyl halides (R'-X) leads to the formation of a trialkyl anilinium salt. The mechanism is a concerted, one-step process where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com The rate of this second-order reaction depends on the concentration of both the amine and the alkyl halide. libretexts.org

N-Acylation: Treatment with acyl chlorides (R'-COCl) or acid anhydrides results in the formation of an amide. This reaction also proceeds via a nucleophilic substitution mechanism, where the amine attacks the carbonyl carbon. A base, such as pyridine, is often used to neutralize the HCl produced. slideshare.net

The steric bulk of the N-isopropyl group and the adjacent 2-methyl group can hinder the approach of the electrophile, potentially slowing the reaction rate compared to less substituted anilines like N-isopropylaniline.

Reaction TypeElectrophileGeneral ProductMechanism
N-AlkylationAlkyl Halide (R'-X)N-Isopropyl-N-alkyl-2,3-dimethylanilinium halideSN2
N-AcylationAcyl Chloride (R'-COCl)N-Acyl-N-isopropyl-2,3-dimethylanilineNucleophilic Acyl Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the amino and methyl substituents. wikipedia.org

The N-isopropylamino group is a powerful activating, ortho, para-directing group. The methyl groups at positions 2 and 3 are also activating and ortho, para-directing. The combined influence of these groups determines the regioselectivity of the substitution. The primary sites for electrophilic attack are positions 5 and 6, which are para and ortho to the strong amino directing group, respectively.

Position 5: Para to the amino group and meta to the two methyl groups. This position is electronically favored by the amino group.

Position 6: Ortho to the amino group and meta to the C3-methyl group. This position is also electronically favored but is subject to significant steric hindrance from the bulky N-isopropyl group and the adjacent C2-methyl group.

Consequently, electrophilic substitution is most likely to occur at the less sterically hindered C5 position. The general mechanism involves the attack of the aromatic π-electron system on an electrophile (E⁺) to form a resonance-stabilized cationic intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.org

Common SEAr reactions include:

Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid catalyst) introduces a halogen atom onto the ring, predominantly at the C5 position.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. However, the strongly acidic conditions protonate the amino group to form -NH⁺R, which is a deactivating, meta-directing group. To achieve para-substitution, the amino group is typically protected as an amide before nitration, followed by hydrolysis. libretexts.org

SubstituentPositionElectronic EffectDirecting Influence
-NHCH(CH₃)₂1Activatingortho, para
-CH₃2Activatingortho, para
-CH₃3Activatingortho, para

N-alkylated anilines like this compound can undergo characteristic rearrangement reactions, typically under thermal or acidic conditions.

Hofmann-Martius Rearrangement: When heated in the presence of an acid catalyst (e.g., HCl), N-alkylated aniline (B41778) hydrohalides can rearrange to form ortho- and para-alkylated anilines. wikipedia.orgdrugfuture.com In this reaction, the isopropyl group would migrate from the nitrogen atom to the aromatic ring. The mechanism is thought to involve the dissociation of the N-isopropyl bond to form an isopropyl carbocation, which then alkylates the aromatic ring via a Friedel-Crafts-type reaction. wikipedia.org The primary products would be 4-amino-5-isopropyl-1,2-dimethylbenzene and 6-amino-5-isopropyl-1,2-dimethylbenzene.

Reilly-Hickinbottom Rearrangement: This is a related reaction that occurs when the catalyst is a metal halide. wikipedia.orgdbpedia.org

Bamberger Rearrangement: While not a rearrangement of the parent amine, if this compound is first oxidized to its corresponding N-hydroxylamine, this intermediate can undergo an acid-catalyzed rearrangement to form an aminophenol. publisso.de

Aromatic amines are susceptible to oxidation at both the nitrogen atom and the activated ring. slideshare.net

N-Oxidation: Metabolic studies of arylamines show that oxidation at the nitrogen atom is a common pathway, leading to the formation of N-hydroxy arylamines. nih.govnih.gov These intermediates are often precursors to more reactive species like nitrenium ions. publisso.de For tertiary anilines, N-oxides are common products. yufengchemicals.com

Ring Hydroxylation: The activated aromatic ring can undergo oxidative hydroxylation, typically at the para position relative to the amino group. This is a common detoxification pathway in the metabolism of arylamines. wikipedia.org

N-Dealkylation: Another significant metabolic route involves the oxidative removal of an N-alkyl group. For this compound, this would lead to the formation of 2,3-xylidine and acetone. wikipedia.org

Reduction of the aromatic ring of this compound is less common but can be achieved under forcing conditions, such as high-pressure catalytic hydrogenation, to yield N-isopropyl-2,3-dimethylcyclohexylamine.

Reaction TypeReagent/ProcessPotential Product(s)
N-OxidationOxidizing Agents (e.g., Peroxides)N-Hydroxy-N-isopropyl-2,3-xylidine
Ring HydroxylationMetabolic Enzymes (Cytochrome P450)5-Amino-6-isopropylamino-1,2-dimethylphenol
N-DealkylationMetabolic Enzymes (Cytochrome P450)2,3-Xylidine
Ring ReductionH₂ / Catalyst (e.g., Rh/C), high pressureN-Isopropyl-2,3-dimethylcyclohexylamine

Stereochemical Aspects and Chiral Transformations

This compound is an achiral molecule as it possesses a plane of symmetry. Chirality can be introduced into the molecular framework through reactions that create a stereocenter. For example, the introduction of a substituent at the C5 position would not create a chiral center, but substitution at C4 or C6 could, in principle, lead to atropisomerism due to restricted rotation around the C-N bond, although the barrier to rotation would likely be too low for stable isomers at room temperature.

While the parent molecule is achiral, it could be used as a precursor for chiral ligands or auxiliaries in asymmetric synthesis. For instance, derivatization of the aromatic ring followed by resolution could yield enantiomerically pure compounds. However, specific applications of this compound in chiral transformations are not widely documented in the literature.

Influence of Reaction Conditions on Mechanisms

The outcome of reactions involving this compound is highly dependent on the reaction conditions, which can be manipulated to favor a specific mechanistic pathway.

Acidity/Basicity (pH): The pH of the reaction medium is critical. In strongly acidic solutions, the nitrogen atom is protonated, forming an anilinium ion. This deactivates the aromatic ring towards electrophilic substitution and changes the directing effect from ortho, para to meta. libretexts.org Conversely, nucleophilic reactions at the nitrogen require non-acidic conditions to ensure the availability of the nitrogen lone pair.

Catalyst: The choice of catalyst is crucial. Lewis acids (e.g., AlCl₃, FeCl₃) are required for Friedel-Crafts alkylation and acylation reactions. wikipedia.org Strong Brønsted acids (e.g., H₂SO₄) are used for nitration and sulfonation. Metal halides can catalyze the Reilly-Hickinbottom rearrangement. dbpedia.org

Temperature: Higher temperatures generally increase reaction rates but can also favor alternative pathways. For instance, thermal energy is required to promote the Hofmann-Martius rearrangement, which involves the cleavage of the N-C bond. drugfuture.com

Solvent: Solvent polarity can influence reaction mechanisms. Polar protic solvents can solvate and stabilize charged intermediates like the arenium ion in SEAr, while polar aprotic solvents are often preferred for SN2 reactions. youtube.com

Steric Factors: The inherent steric hindrance in this compound, caused by the ortho-methyl and N-isopropyl groups, significantly influences regioselectivity. It favors electrophilic attack at the less crowded C5 (para) position over the C6 (ortho) position and can slow the rate of nucleophilic attack at the nitrogen center. researchgate.net

Reaction ConditionInfluence on MechanismFavored Reaction Example
Strongly Acidic (Low pH)Protonates amine, deactivates ring, directs metaMeta-Nitration (if unprotected)
Neutral/Basic (High pH)Amine is nucleophilic, ring is activated o,pN-Acylation, Para-Bromination
High TemperatureProvides energy for bond cleavageHofmann-Martius Rearrangement
Lewis Acid CatalystGenerates strong electrophileFriedel-Crafts Acylation

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can profoundly influence the reaction rate and the selectivity towards the desired product over potential side-products. The N-alkylation of 2,3-xylidine, for instance with an isopropyl halide, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the lone pair of electrons on the nitrogen atom of 2,3-xylidine attacks the electrophilic carbon of the isopropyl halide, leading to the formation of a transition state with a partial positive charge on the nitrogen and a partial negative charge on the leaving group.

The polarity and proticity of the solvent play a crucial role in stabilizing the reactants and the transition state. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), are generally observed to accelerate SN2 reactions. This is because they can solvate the cation (the counter-ion of the nucleophile's salt) effectively, while not strongly solvating the anionic nucleophile (or the nucleophilic amine). This leaves the nucleophile relatively "bare" and more reactive. In contrast, polar protic solvents, like water or alcohols, can form hydrogen bonds with the amine, creating a solvent cage that stabilizes the nucleophile and increases the activation energy required for the reaction to proceed, thus slowing it down.

To illustrate the expected solvent effects on the N-isopropylation of 2,3-xylidine, the following hypothetical data is presented. These values are based on general principles of SN2 reaction kinetics and are intended for illustrative purposes.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)Selectivity (Mono-/Di-alkylation)
n-Hexane1.88115:1
Dichloromethane8.935012:1
Acetone20.750010:1
Acetonitrile37.515008:1
Dimethylformamide (DMF)36.728007:1
Methanol32.72020:1
Water80.1525:1

This interactive table demonstrates the hypothetical influence of solvent polarity on the reaction rate and selectivity for the N-isopropylation of 2,3-xylidine. The data is illustrative and based on established principles of SN2 reactions.

Temperature and Pressure Dependencies

The rate of chemical reactions, including the synthesis of this compound, is highly dependent on temperature. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A):

k = A * e(-Ea/RT)

An increase in temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the proportion of molecules that possess sufficient energy to overcome the activation energy barrier, resulting in a higher reaction rate. For the N-alkylation of 2,3-xylidine, a higher temperature would be expected to significantly increase the rate of formation of the product.

The effect of temperature on selectivity can be more complex. If the activation energies for the desired mono-alkylation and the undesired di-alkylation are different, a change in temperature can alter the ratio of the products. Generally, if the activation energy for the di-alkylation is higher, an increase in temperature will favor the formation of the di-alkylated product to a greater extent.

Pressure can also influence the kinetics of liquid-phase reactions, although its effect is generally less pronounced than that of temperature. According to transition state theory, the effect of pressure on the rate constant is related to the volume of activation (ΔV‡), which is the difference in partial molar volume between the transition state and the reactants.

For an SN2 reaction, the formation of the transition state typically involves the association of two molecules, leading to a more compact structure with a smaller volume than the initial reactants. Therefore, the volume of activation is usually negative. An increase in pressure will favor the species with a smaller volume, thus stabilizing the transition state and increasing the reaction rate.

The following tables present hypothetical kinetic data to illustrate the expected temperature and pressure dependencies for a representative N-alkylation of 2,3-xylidine.

Table: Temperature Dependence of the Rate Constant

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.005
3080.012
3180.028
3280.063

This interactive table shows the expected exponential increase in the rate constant for the N-alkylation of 2,3-xylidine with increasing temperature, based on the principles of the Arrhenius equation. The data is for illustrative purposes.

Table: Pressure Dependence of the Rate Constant

Pressure (MPa)Rate Constant (k) (M⁻¹s⁻¹)
0.10.028
500.035
1000.044
1500.055

This interactive table illustrates the anticipated increase in the rate constant with increasing pressure for the N-alkylation of 2,3-xylidine, assuming a negative volume of activation typical for an SN2 reaction. The data is hypothetical.

Iv. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For N-Isopropyl-2,3-xylidine, this would involve analyzing the rotation of the isopropyl group and its interaction with the xylidine (B576407) ring. Theoretical calculations can determine the relative energies of different conformers and the energy barriers between them. These studies also help in understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how molecules interact with each other in a solid or liquid state.

Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the pathway of a chemical reaction. By calculating the energy of the system as the reactants transform into products, researchers can identify intermediate structures and the high-energy transition state. This provides a detailed, step-by-step mechanism of the reaction. For this compound, this could be used to study its synthesis or its metabolic breakdown, identifying the most energetically favorable routes for these transformations.

Prediction of Spectroscopic Properties

Theoretical methods can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a compound or to interpret experimental results. For this compound, computational methods could generate theoretical spectra that would aid in its identification and characterization.

Insights into Reactivity and Selectivity via Computational Models

Computational chemistry provides a powerful lens for examining the reactivity and selectivity of molecules at an electronic level. Through methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, theoretical insights can be gained into how a molecule like this compound is likely to behave in chemical reactions, particularly concerning electrophilic aromatic substitution.

Theoretical Reactivity Indices

For a substituted aniline (B41778), the interplay between the activating, ortho-, para-directing amino group and the other substituents determines the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation. In the case of this compound, the isopropyl group on the nitrogen atom and the two methyl groups on the aromatic ring introduce both electronic and steric effects that computational models can quantify.

A hypothetical analysis would involve calculating the energies of the possible carbocation intermediates (Wheland intermediates) that would be formed upon electrophilic attack at the different available positions on the benzene (B151609) ring. The relative stability of these intermediates typically correlates with the observed product distribution.

Table 4.5.1: Hypothetical Relative Energies of Wheland Intermediates for Electrophilic Attack on this compound

Position of AttackSubstituent EffectsPredicted Relative Stability
C4Ortho to one methyl group, para to the amino groupHigh
C5Meta to both methyl groups and the amino groupLow
C6Ortho to the amino group, adjacent to a methyl groupModerate (potential steric hindrance)

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Modeling Steric and Electronic Effects

The N-isopropyl group is bulkier than a simple amino group, and computational models can provide quantitative measures of this steric hindrance. This is crucial for predicting the ratio of ortho to para substitution. The steric bulk of the N-isopropyl group would likely disfavor electrophilic attack at the C6 position, which is ortho to the amino group.

Electronically, both the N-isopropylamino group and the two methyl groups are electron-donating. This enhances the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene. Computational models would show a high electron density, particularly at the positions ortho and para to the strongly activating amino group.

QSAR Models for Aromatic Amines

Quantitative Structure-Activity Relationship (QSAR) models are often developed for classes of compounds to predict their reactivity or biological activity based on calculated molecular descriptors. While no specific QSAR model for this compound is published, models for substituted anilines often use a combination of electronic parameters (like Hammett constants or calculated atomic charges) and steric parameters (like Taft steric parameters) to predict reaction rates or equilibrium constants. researchgate.netacs.org These models reinforce the principle that increased electron-donating character and accessible reaction sites lead to higher reactivity in electrophilic aromatic substitution. researchgate.netacs.org

V. Applications in Advanced Organic Synthesis and Catalysis

N-Isopropyl-2,3-xylidine as a Synthetic Building Block

The utility of this compound as a foundational unit in synthesis stems from the reactivity of the aromatic ring and the secondary amine group. These functionalities allow for its incorporation into a wide array of more complex molecular architectures.

While direct examples in the synthesis of complex natural products are not extensively documented, the analogous compound 2,3-xylidine (2,3-dimethylaniline) is a known precursor in the production of pharmaceuticals like mefenamic acid and herbicides such as xylachlor. wikipedia.org Substituted N-alkylanilines, a class to which this compound belongs, are crucial intermediates in the synthesis of various organic compounds. nih.gov For instance, related N-alkylated xylidines, such as N-(1-ethylpropyl)-3,4-dimethylaniline, are key intermediates in the manufacture of potent and selective herbicides. google.com This established synthetic utility of closely related structures underscores the potential of this compound as a precursor for agrochemicals, pharmaceuticals, and other complex molecular targets. The synthetic pathway often involves the strategic modification of the aromatic ring or further functionalization at the nitrogen atom.

In the field of fine chemicals, N-alkylanilines and xylidines are widely used as intermediates for dyes, pigments, and polymers. nih.govnih.gov N,N-Dimethylaniline, a related tertiary amine, is a key precursor to triarylmethane dyes like crystal violet and serves as a promoter in the curing of polyester (B1180765) resins. wikipedia.org The general class of xylidines is employed in organic synthesis for preparing wood preservatives, frothing agents for ore dressing, and specialty lacquers. nih.gov The presence of the isopropyl group and two methyl groups on the aniline (B41778) ring of this compound modifies its electronic and steric properties, influencing the characteristics of the final products. These properties make it a valuable intermediate for creating custom chemicals with specific solubility, reactivity, and performance attributes for various industrial applications.

Role in Ligand Design and Catalysis

The steric and electronic properties of this compound make it an excellent candidate for the development of ligands for transition metal catalysis. The bulky isopropyl and dimethylphenyl framework can create a specific coordination environment around a metal center, influencing the catalyst's activity, selectivity, and stability.

Ligands derived from aniline and its derivatives are common in coordination chemistry. A prominent strategy for creating ligands from primary or secondary amines is through the formation of Schiff bases. For example, 2,3-xylidine (2,3-dimethylaniline) readily condenses with aldehydes, such as 2-hydroxybenzaldehyde, to form Schiff base ligands like N-(2-hydroxybenzylidene)-2,3-dimethylaniline. sphinxsai.com These ligands can coordinate with various metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), through the deprotonated phenolic oxygen and the azomethine nitrogen. sphinxsai.com

A similar synthetic approach can be envisioned for this compound. The reaction with suitable aldehydes or ketones would yield N-substituted imine ligands. The N-isopropyl group, in conjunction with the ortho- and meta-methyl groups on the phenyl ring, would provide significant steric bulk. This steric hindrance is a critical design element in catalysis, as it can be used to:

Stabilize low-coordinate metal centers.

Promote reductive elimination, a key step in many cross-coupling reactions.

Influence enantioselectivity in asymmetric catalysis by creating a chiral pocket around the metal.

The electron-donating nature of the alkyl groups on the aromatic ring increases the electron density on the nitrogen atom, enhancing the σ-donor properties of the resulting ligand. This electronic tuning can impact the reactivity of the metal catalyst.

Table 1: Potential Ligand Synthesis from this compound

ReactantLigand TypePotential Metal Coordination
SalicylaldehydeSchiff Base (Salen-type)Bidentate (N, O)
2-PyridinecarboxaldehydeSchiff Base (Pincer-type)Bidentate (N, N)
DiphosphinobenzaldehydePhosphine-ImineBidentate (P, N)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. rsc.org Ligands with bulky N-aryl substituents, such as those found in N-heterocyclic carbenes (NHCs) bearing 2,6-diisopropylphenyl groups, are highly effective in many coupling reactions. The steric bulk is thought to facilitate the reductive elimination step and stabilize the active catalytic species.

Ligands derived from this compound would offer a similar sterically demanding environment. These ligands could be particularly effective in challenging coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, especially when dealing with sterically hindered substrates. The electron-rich nature of the xylidine (B576407) moiety enhances the nucleophilicity of the palladium center, which can promote the initial oxidative addition step. acs.org

Table 2: Representative Palladium-Catalyzed Reactions Employing Bulky N-Aryl Ligands

Reaction NameBond FormedTypical Substrates
Suzuki-Miyaura CouplingC-C (Aryl-Aryl)Aryl Halides, Arylboronic Acids
Heck CouplingC-C (Aryl-Vinyl)Aryl Halides, Alkenes
Buchwald-Hartwig AminationC-N (Aryl-Amine)Aryl Halides, Amines
Sonogashira CouplingC-C (Aryl-Alkynyl)Aryl Halides, Terminal Alkynes

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium-based systems for certain transformations. The Chan-Lam coupling, for instance, which forms C-N, C-O, and C-S bonds using arylboronic acids, is a prominent example of a copper-catalyzed reaction. mdpi.com The efficiency of these reactions is often enhanced by the use of specific ligands.

Anilido-imine ligands have been successfully employed in copper(II)-catalyzed Chan-Lam coupling reactions. mdpi.com For example, tridentate anilido-imine copper(II) complexes have demonstrated excellent catalytic activity in the N-arylation of benzimidazole (B57391) with arylboronic acids. mdpi.com Ligands synthesized from this compound could be applied in similar copper-catalyzed systems. The steric and electronic profile imparted by the N-isopropyl-2,3-xylidino moiety could stabilize the copper catalyst and modulate its reactivity, potentially leading to higher yields and broader substrate scope in reactions like C-N and C-O bond formation.

Advancements in Organic Synthesis: The Role of this compound

In the landscape of advanced organic synthesis and catalysis, the strategic design and application of specialized molecular frameworks are paramount. Among these, derivatives of this compound have emerged as noteworthy components in the development of sophisticated catalytic systems and novel reagents. This article explores the applications of the this compound moiety in the realms of chiral catalysis for enantioselective synthesis, its integration into polymer-supported and continuous flow systems, and its incorporation into new reagents for organic chemistry.

The unique structural and electronic properties of this compound, a derivative of 2,3-dimethylaniline, make it a valuable building block in modern synthetic chemistry. The presence of the isopropyl group on the nitrogen atom, combined with the steric and electronic influence of the two methyl groups on the aromatic ring, allows for the fine-tuning of catalyst and reagent performance.

The creation of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer compounds, which is crucial in the pharmaceutical and fine chemical industries. While direct research on this compound as a primary chiral ligand is not extensively documented, the principles of ligand design suggest its potential. Chiral ligands modify the behavior of a metal center in a catalyst, creating a chiral environment that preferentially forms one enantiomer of a product over the other.

The development of such catalysts often involves the use of chiral diamines and other nitrogen-containing compounds as ligands. For instance, various chiral diamine ligands have proven effective in the asymmetric transfer hydrogenation of imines and ketones. The N-substituted xylidine framework could be incorporated into more complex chiral structures, such as bidentate or polydentate ligands, to influence the stereochemical outcome of a reaction. The steric bulk of the isopropyl group and the xylidine moiety can play a crucial role in creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity.

Table 1: Key Considerations in the Design of Chiral Catalysts Based on Substituted Anilines

FeatureRole in Enantioselective CatalysisPotential Contribution of this compound Moiety
Steric Hindrance Influences the approach of the substrate to the catalytic center, dictating the facial selectivity.The isopropyl group and ortho-methyl groups can create significant steric bulk, enhancing enantiomeric discrimination.
Electronic Properties The electron-donating or -withdrawing nature of substituents on the ligand can modulate the reactivity of the metal center.The dimethylaniline core is electron-rich, which can affect the electronic environment of a coordinated metal.
Coordination Geometry The spatial arrangement of the ligand around the metal ion is critical for creating an effective chiral environment.Can be derivatized to form multidentate ligands, enforcing a specific and rigid coordination geometry.
Modularity The ability to easily modify the ligand structure allows for fine-tuning of the catalyst for a specific reaction.The amine functionality allows for straightforward derivatization to introduce other coordinating groups or chiral auxiliaries.

The immobilization of catalysts on solid supports, such as polymers, offers significant advantages, including ease of separation from the reaction mixture, catalyst recycling, and suitability for use in continuous flow systems. These benefits are particularly important for industrial-scale chemical production, promoting more sustainable and cost-effective processes.

While specific examples of polymer-supported catalysts based on this compound are not prevalent in the literature, the principles of catalyst immobilization are well-established. The this compound moiety could be anchored to a polymer backbone through various chemical linkages. For example, the aromatic ring could be functionalized to allow for covalent attachment to a polymer resin. Once immobilized, such a supported ligand could be used to chelate a metal catalyst for use in a packed-bed reactor within a continuous flow system.

Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. The synthesis of xylidines themselves has been demonstrated in continuous flow systems, showcasing the feasibility of integrating such compounds into continuous manufacturing processes researchgate.net. A polymer-supported catalyst incorporating the this compound structure would be well-suited for such setups, allowing for prolonged and efficient catalytic cycles without the need for complex separation procedures.

The this compound scaffold can also be incorporated into the structure of novel reagents designed for specific synthetic transformations. The steric and electronic characteristics of this moiety can be harnessed to control the reactivity and selectivity of the reagent. For instance, it could serve as a bulky directing group in reactions requiring high regioselectivity or as a non-nucleophilic base in sensitive chemical transformations.

The development of new reagents often focuses on achieving specific chemical outcomes that are not possible with existing compounds. By strategically incorporating the this compound unit, chemists can design reagents with tailored properties. For example, a reagent bearing this group might exhibit unique solubility profiles or thermal stability, making it suitable for specialized reaction conditions.

Table 2: Potential Applications of Novel Reagents Based on this compound

Reagent TypePotential ApplicationRole of the this compound Moiety
Bulky Non-Nucleophilic Base In elimination and condensation reactions where nucleophilic addition is an undesired side reaction.The sterically hindered nitrogen atom would be a poor nucleophile but could effectively function as a proton scavenger.
Directing Group To control the regioselectivity of reactions such as ortho-metalation or C-H activation.The steric and electronic influence of the substituted aniline ring could direct a reactive center to a specific position on a substrate.
Phase-Transfer Catalyst Component To facilitate reactions between reactants in immiscible phases.Modification of the structure could yield quaternary ammonium (B1175870) salts with lipophilic properties suitable for phase-transfer catalysis.
Precursor for Organometallic Reagents As a ligand in the synthesis of specialized organometallic reagents for cross-coupling or addition reactions.The this compound group could stabilize a metal center and influence its reactivity and selectivity.

Q & A

Q. How can secondary data (e.g., public toxicity databases) be leveraged to supplement original research on this compound?

  • Methodological Answer: Curate data from sources like EPA CompTox Chemicals Dashboard, ensuring consistency in units and endpoints. Apply machine learning algorithms (e.g., random forest) to predict untested endpoints (e.g., acute toxicity) based on structural descriptors. Validate predictions with targeted in vitro assays .

Tables for Key Data

Property Analytical Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry85–87°C
Log P (Octanol-Water)Shake-Flask Method2.8 ± 0.3
Soil Half-Life (t₁/₂)LC-MS/MS14–28 days (aerobic)
Inhibition Efficiency (EIS)Electrochemical Testing92% at 0.1 mM concentration

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